Muconic Acid

Description

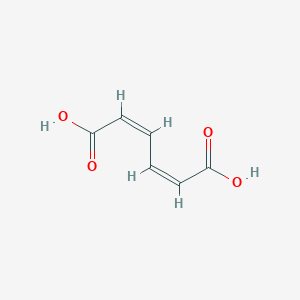

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-hexa-2,4-dienedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1+,4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXHDPDFNKHHGW-ZPUQHVIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(=O)O)\C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052848 | |

| Record name | (E,E)-Muconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Chem Service MSDS], Solid; [Merck Index] Cream or light brown powder; [Alfa Aesar MSDS], Solid | |

| Record name | Muconic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15718 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans,trans-Muconic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18083 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-trans-Muconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.2 mg/mL at 15 °C | |

| Record name | trans-trans-Muconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3588-17-8, 505-70-4, 1119-72-8 | |

| Record name | trans,trans-Muconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3588-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Muconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Muconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003588178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis,cis-Muconic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans,trans-Muconic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MUCONIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E,E)-Muconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans,trans-buta-1,3-diene-1,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexa-2,4-dienedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MUCONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KD92ZL2KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-trans-Muconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

301 °C | |

| Record name | trans-trans-Muconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Emerging Catalytic Approaches

Transition metal catalysts, such as palladium and ruthenium complexes, have been investigated for the dehydrogenation of cis-1,4-diols to CCM. For example, Pd/C catalysts in aqueous media achieve ~60% conversion efficiency under mild conditions (80°C, 24 h). However, substrate availability and catalyst cost limit scalability.

Bioconversion from Lignin-Derived Aromatics

Whole-Cell Biocatalysts

Microbial conversion of lignin hydrolysates offers a renewable route to CCM. Pseudomonas putida KT2440, engineered with catA (catechol 1,2-dioxygenase), converts lignin-derived catechol to CCM with a molar yield of 92%. Similarly, Rhodococcus jostii RHA1 metabolizes guaiacyl units into protocatechuic acid (PCA), which is decarboxylated to catechol and subsequently oxidized to CCM. Challenges include lignin heterogeneity and inhibitor tolerance, with current titers limited to 5–10 g/L in bench-scale reactors.

Enzymatic Systems

In vitro enzymatic cascades avoid cellular toxicity limitations. A three-enzyme system—comprising 3-dehydroshikimate dehydratase (AroZ), PCA decarboxylase (AroY), and catechol 1,2-dioxygenase (CatA)—converts 3-dehydroshikimate (3-DHS) to CCM in a single pot. Optimized conditions (pH 7.5, 30°C) yield 1.56 mg/L CCM, though cofactor regeneration and enzyme stability require improvement.

Microbial Fermentation from Sugars

Engineering the Shikimate Pathway in Saccharomyces cerevisiae

De novo CCM biosynthesis in yeast leverages the shikimate pathway, redirecting flux from aromatic amino acid precursors. Key modifications include:

-

Overexpression of ARO1 (AROM complex) : Enhances 3-DHS production by consolidating five enzymatic steps into a single polypeptide.

-

Deletion of ARO3 and ARO4 : Reduces feedback inhibition from tyrosine and phenylalanine, increasing 3-DHS availability.

-

Heterologous Enzymes : AroZ (3-DHS dehydratase), AroY (PCA decarboxylase), and CatA (catechol dioxygenase) form the core pathway, converting 3-DHS → PCA → catechol → CCM.

Strain ST10209, engineered with phosphoenolpyruvate (PEP) carboxylase (ppc) and transketolase (tkt1), achieved 22.5 g/L CCM in fed-batch fermentation, with a yield of 0.19 g/L/h.

Biosensor-Driven Strain Optimization

A CCM-responsive biosensor (BenM transcription factor) enabled high-throughput screening of mutagenized S. cerevisiae libraries. Clone Mut131, harboring mutations in PWP2 (ribosomal biogenesis) and EST2 (telomerase activity), produced 470.6 mg/L CCM in microplates—a 49.7% increase over baseline. Subsequent overexpression of aroY and catA boosted titers to 20.8 g/L in 2-L bioreactors.

Recovery and Purification Strategies

Activated Carbon Adsorption

Fermentation broths are treated with 10% (w/w) activated carbon at 35°C to adsorb pigments and impurities. This step achieves 95.4% purity while retaining 66.3% of CCM.

Acid Precipitation

Lowering the pH to <2 with H₂SO₄ precipitates CCM as a white crystalline solid. Cooling to 4°C maximizes recovery, yielding 20.8 g/L CCM from a 10-L pilot-scale fermentation.

Comparative Analysis of Production Methods

| Method | Feedstock | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) |

|---|---|---|---|---|

| Petrochemical synthesis | Cyclohexane | N/A | N/A | 0.5–1.0* |

| P. putida bioconversion | Lignin catechol | 10.2 | 0.85 | 0.12 |

| S. cerevisiae fermentation | Glucose | 22.5 | 0.10 | 0.21 |

| Enzymatic conversion | 3-DHS | 0.0015 | 0.02 | 0.0001 |

*Adipic acid equivalent.

Chemical Reactions Analysis

Types of Reactions

cis,cis-Muconic acid undergoes various chemical reactions, including isomerization, hydrogenation, and cycloaddition.

Common Reagents and Conditions

Isomerization: Under acidic conditions, cis,cis-Muconic acid readily isomerizes to its cis,trans-isomer.

Cycloaddition: The Diels–Alder reaction with biobased ethylene can convert cis,cis-Muconic acid to cyclic dicarboxylic acids.

Major Products Formed

Scientific Research Applications

Overview

Cis,cis-Muconic acid (CCM) is a valuable six-carbon dicarboxylic acid that serves as a versatile platform chemical in various industrial applications, particularly in the production of polymers, pharmaceuticals, and other chemical intermediates. Its significance is underscored by its potential to replace petroleum-derived chemicals, thereby contributing to more sustainable production methods.

Polymer Production

CCM is primarily recognized for its role as a precursor in the synthesis of adipic acid, which is essential for producing nylon-6,6, polyurethanes, and terephthalic acid. The conventional production of adipic acid involves energy-intensive processes that emit greenhouse gases. In contrast, microbial production of CCM represents a more environmentally friendly alternative, utilizing renewable biomass feedstocks.

| Application | Description |

|---|---|

| Nylon Production | Adipic acid derived from CCM is crucial in the manufacture of nylon fibers and plastics. |

| Polyurethanes | Used in foams, elastomers, and coatings, providing flexibility and durability. |

| Terephthalic Acid | A key ingredient in PET plastics and fibers, enhancing material properties. |

Biotechnological Routes

Recent advances have focused on engineering microorganisms such as Saccharomyces cerevisiae, Escherichia coli, and Corynebacterium glutamicum for the efficient biosynthesis of CCM from renewable resources. This biotechnological approach not only improves yield but also reduces the carbon footprint associated with traditional chemical processes.

- Microbial Production Strategies: Researchers have developed metabolic engineering techniques to enhance CCM production by optimizing pathways such as the shikimate pathway and integrating new biosynthetic routes.

Chemical Intermediates

CCM can be converted into various high-demand chemicals through catalytic processes. For instance:

- Adipic Acid: As mentioned earlier, CCM can be converted into adipic acid.

- Caprolactam: Another important polymer precursor that can be synthesized from CCM.

Case Study 1: Improved Production in Saccharomyces cerevisiae

A study demonstrated the use of a biosensor-aided genome engineering approach to enhance CCM production in S. cerevisiae. By screening mutagenesis libraries, researchers identified genetic targets that significantly increased the yield of CCM during fermentation processes . This method highlights the potential for optimizing microbial strains to meet industrial demands.

Case Study 2: Integrated Process Development

An integrated process for producing CCM from glucose was developed using engineered S. cerevisiae. This study not only focused on maximizing production yields but also established a purification process for large-scale applications. The engineered yeast exhibited robustness in fermentation conditions, making it suitable for industrial scaling .

Future Prospects

The market for cis,cis-muconic acid is projected to grow significantly due to its applications in sustainable chemistry. With an expected turnover increase from $79.6 million in 2018 to $119.4 million by 2024 , ongoing research into metabolic engineering and bioprocess optimization will likely enhance its commercial viability.

Mechanism of Action

The mechanism of action of cis,cis-Muconic acid involves its conversion to other valuable chemicals through various chemical reactions. For example, under alkaline conditions, it is deprotonated to the corresponding muconate dianion, which is stable and does not isomerize . Conversely, under acidic conditions, it readily isomerizes to its cis,trans-isomer . The hydrogenation process involves proton-coupled electron transfer mechanisms, particularly on palladium nanoparticles .

Comparison with Similar Compounds

Key Enzymatic Drivers

- Catechol 1,2-dioxygenase (CatA): Converts catechol to ccMA with 100% molar efficiency in Stenotrophomonas maltophilia KB2 .

- This compound Reductase (MAR) : Catalyzes ccMA hydrogenation to adipic acid in Bacillus coagulans .

Functional Comparison with Related Dicarboxylic Acids

ccMA’s conjugated double bonds enable catalytic hydrogenation to adipic acid, but its instability necessitates rapid processing . In contrast, trans,trans-muconic acid’s stability simplifies storage and direct use in Diels-Alder reactions .

Industrial and Environmental Impact

- Nylon-6,6 Synthesis : ccMA hydrogenation to adipic acid reduces reliance on petrochemicals, cutting N₂O emissions by 90% compared to nitric acid oxidation .

- Lignin Valorization: ccMA production from lignin hydrolysates aligns with circular economy goals .

Data Tables

Table 1: Microbial ccMA Production Highlights

| Strain | Feedstock | Titer (g/L) | Yield (%) | Reference |

|---|---|---|---|---|

| C. glutamicum MA-2 | Catechol | 85 | 95 | |

| P. putida MA-6 | Catechol | 64 | 90 | |

| E. coli co-culture | Glucose/Xylose | 4.7 | 75 |

Table 2: Catalytic Hydrogenation of ccMA to Adipic Acid

| Catalyst | Conditions | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Pd/C | 24°C, 24 bar H₂, ethanol | 99 | 98 | |

| Re/TiO₂ | 210°C, 69 bar H₂, methanol | 95 | 95 |

Biological Activity

cis,cis-Muconic acid (ccMA) is a dicarboxylic acid that serves as a significant platform chemical in the production of various biobased materials, including nylon and other polyamides. Its biological activity is crucial for understanding its potential applications in biotechnology and industrial processes. This article reviews recent research findings, production methods, and biological activities associated with ccMA, highlighting its metabolic pathways, microbial production strategies, and potential applications.

Chemical Structure and Properties

cis,cis-Muconic acid has the molecular formula and features two carboxylic acid groups attached to a six-carbon chain with two double bonds in the cis configuration. This structure imparts unique reactivity characteristics, making it suitable for various chemical transformations.

Metabolic Pathways

ccMA is primarily derived from the shikimate pathway, which is present in many microorganisms. The conversion of aromatic compounds to ccMA involves several enzymatic steps:

- Dehydrogenation of shikimic acid to form 3-dehydroshikimic acid.

- Decarboxylation to protocatechuic acid.

- Cleavage of the aromatic ring to produce ccMA.

Research has shown that various microorganisms can be engineered to enhance ccMA production through modifications in these pathways. For instance, Saccharomyces cerevisiae has been genetically modified to optimize the flux through the shikimate pathway, resulting in increased yields of ccMA .

Microbial Production

Recent advancements in microbial production have focused on optimizing strains such as Escherichia coli, Corynebacterium glutamicum, and Pseudomonas putida. These organisms have been engineered to improve ccMA yields significantly:

- E. coli : Engineered strains achieved yields of up to 4.45 g/L through pathway redesign .

- C. glutamicum : This bacterium has been modified to produce ccMA from lignin-derived aromatic compounds, achieving notable production levels .

- P. putida : Genetic modifications allowed for co-utilization of glucose and xylose, resulting in a titer of 47.2 g/L .

Case Study 1: Engineering Saccharomyces cerevisiae

A study employed a biosensor-based selection method coupled with mutagenesis to enhance ccMA production in S. cerevisiae. The engineered strain produced 20.8 g/L of ccMA during fed-batch fermentation, representing a significant increase compared to previous metrics . This study highlights the potential of synthetic biology approaches in optimizing microbial production systems.

Case Study 2: Lignin Valorization

Research by Becher et al. demonstrated the conversion of lignin-derived aromatic compounds into ccMA using engineered C. glutamicum. This approach not only provides an alternative feedstock but also contributes to sustainable practices by utilizing waste materials . The study reported successful hydrothermal treatment of lignin, leading to efficient conversion pathways.

Applications

ccMA's versatility extends beyond its role as a precursor for nylon and polyurethanes; it is also utilized in producing biodegradable plastics and as an intermediate for various pharmaceuticals. Its dual functionality as a building block for polymers makes it an attractive candidate for sustainable material science.

Data Summary

Q & A

Q. What analytical methods are recommended for quantifying cis,cis- and cis,trans-muconic acid isomers in biological samples?

High-performance liquid chromatography (HPLC) using a Phenomenex SecurityGuard column (or equivalent) with a mobile phase of methanol and 0.1% formic acid is widely employed. Triplicate runs are advised to ensure reproducibility, and calibration with ≥97% pure cis,cis-muconic acid standards is critical. Sample stability requires pH ≥7 and limited heat exposure to prevent lactone formation .

Q. Which microbial pathways are commonly engineered to produce cis,cis-muconic acid from aromatic feedstocks?

Pseudomonas putida and Saccharomyces cerevisiae are key hosts. The ortho-cleavage pathway converts benzoate or lignin-derived aromatics (e.g., catechol) into cis,cis-muconic acid via enzymes like catechol 1,2-dioxygenase. Blocking competing pathways (e.g., shikimate dehydrogenase in aroE-deficient E. coli) enhances flux toward the target compound .

Q. What safety protocols are critical when handling cis,cis-muconic acid in laboratory settings?

Use personal protective equipment (PPE) including gloves, masks, and protective eyewear. Avoid skin contact due to mild irritancy (Skin Irrit. 2 classification). Waste must be segregated and disposed via certified biohazard services to prevent environmental contamination .

Q. How should samples be prepared to ensure cis,cis-muconic acid stability during analysis?

Samples should be stored at 4°C and analyzed at room temperature. Precipitates in frozen samples require sonication for re-dissolution. Standards are prepared in 0.05% NaOH (vigorous shaking for 1 hour) and stored ≤4 months .

Advanced Research Questions

Q. How can intermediate toxicity (e.g., catechol) during fermentation be mitigated?

Fed-batch processes with controlled substrate feeding (e.g., benzoic acid) reduce catechol accumulation. Strain engineering to enhance tolerance (e.g., P. putida KT2440-JD1) and pH-stat systems optimize yields. Toxicity thresholds require validation via metabolomics .

Q. What strategies prevent lactone formation during cis,cis-muconic acid isomerization?

Under acidic conditions, cis,cis-muconic acid isomerizes to cis,trans-muconic acid but forms lactones upon prolonged heating. Chelation with inorganic salts (e.g., Mg²⁺) or polar aprotic solvents (e.g., DMSO) suppresses cyclization, achieving 88% selectivity for trans,trans-muconic acid .

Q. How can metabolic engineering improve co-utilization of mixed substrates (e.g., glucose and xylose)?

Engineered P. putida strains with xylose transporters and deregulated catabolite repression enable simultaneous consumption. Kinetic models (e.g., ORACLE framework) optimize flux partitioning, while CRISPRi repression of competing pathways enhances carbon efficiency .

Q. What lifecycle assessment (LCA) metrics are critical for evaluating bio-based cis,cis-muconic acid production?

Key metrics include cumulative energy demand (CED), CO₂-equivalent emissions, and exergy loss. Using lignin-derived phenol at 4.26% cis,cis-muconic acid reduces CED by 57% compared to petrochemical routes. Hydrogenation reactor efficiency is a major bottleneck .

Q. How should contradictory data on isomerization kinetics be resolved?

Contradictions arise from pH-dependent speciation (muconate dianion vs. free acid). Cyclic voltammetry and Henderson–Hasselbalch modeling differentiate reactivity. Experimental validation under controlled pH (neutral for dianion stability vs. acidic for free acid) clarifies kinetic discrepancies .

Q. What methodologies enable real-time metabolic flux analysis during cis,cis-muconic acid biosynthesis?

¹³C metabolic flux analysis (MFA) combined with LC-MS tracks carbon partitioning. Biosensor-coupled GFP systems (e.g., for protocatechuic acid) enable high-throughput screening of mutant libraries to identify flux-control mutations (e.g., PWP2, EST2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.